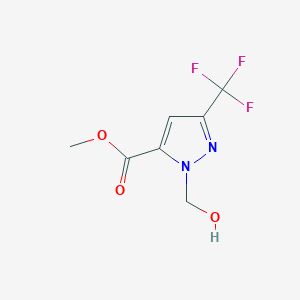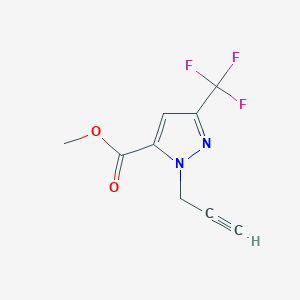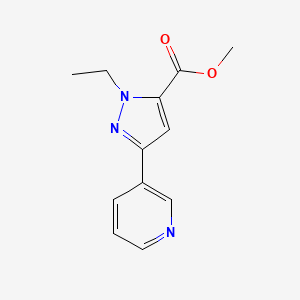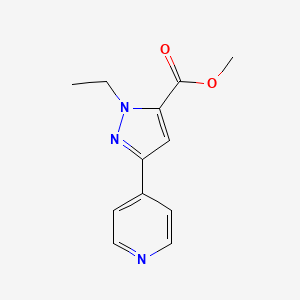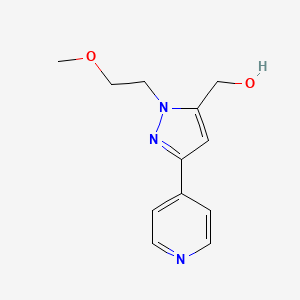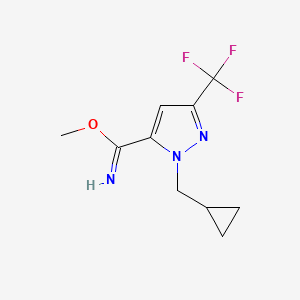![molecular formula C13H13N3S B1480863 1-(Cyclopropylmethyl)-6-(Thien-2-yl)-1H-imidazo[1,2-b]pyrazol CAS No. 2098030-63-6](/img/structure/B1480863.png)
1-(Cyclopropylmethyl)-6-(Thien-2-yl)-1H-imidazo[1,2-b]pyrazol
Übersicht
Beschreibung
1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C13H13N3S and its molecular weight is 243.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Elektronik
Die Thiophen-Einheit in der Verbindung deutet auf potenzielle Anwendungen in der organischen Elektronik hin. Thiophenderivate sind bekannt für ihre Fähigkeit, Elektrizität zu leiten, und werden bei der Entwicklung organischer Halbleiter verwendet . Die spezifische Struktur von 1-(Cyclopropylmethyl)-6-(Thien-2-yl)-1H-imidazo[1,2-b]pyrazol könnte für Elektrospray-Techniken erforscht werden, um verschiedene Morphologien für elektronische Geräte zu erzeugen .
Pharmazeutische Chemie
Cyclopropanringe, wie der in dieser Verbindung vorhandene, sind in Pharmazeutika weit verbreitet, da sie einzigartige chemische Eigenschaften und biologische Aktivitäten besitzen . Forschungen zur Biosynthese von Cyclopropan-haltigen Verbindungen können zur Entwicklung neuer Medikamente und Therapeutika führen .
Chemische Biologie
In der chemischen Biologie kann die Untersuchung von Molekülen wie This compound Einblicke in Enzymmechanismen und die Rolle von Strukturmotiven in biologischen Systemen liefern. Die Cyclopropan- und Thiophen-Komponenten könnten für das Verständnis von Interaktionen auf molekularer Ebene von entscheidender Bedeutung sein .
Materialwissenschaft
Thiophenderivate sind auch in der Materialwissenschaft von Bedeutung, insbesondere bei der Entwicklung organischer Photovoltaikzellen und Leuchtdioden (LEDs). Die elektronenreiche Natur des Thiophens macht es zu einer hervorragenden Wahl für die Herstellung von Materialien, die eine hohe elektrische Leitfähigkeit erfordern .
Wirkmechanismus
Target of Action
Compounds like “1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole” often interact with proteins or enzymes in the body. The specific targets would depend on the exact structure of the compound and its physicochemical properties .
Mode of Action
The compound could bind to its target(s) and modulate their activity. This could involve inhibiting an enzyme, activating a receptor, or blocking a cellular process .
Biochemical Pathways
The compound’s effects would depend on the biochemical pathways in which its targets are involved. For example, if the compound targets an enzyme in a metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would determine its bioavailability. Factors such as its solubility, stability, and molecular size could influence these properties .
Result of Action
The compound’s action could result in changes at the molecular and cellular levels, such as altered gene expression, changes in cell signaling, or cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as carbonic anhydrase isoenzymes IX and XII, which are associated with cancer cells . The compound’s interaction with these enzymes suggests its potential as an anticancer agent. Additionally, it may interact with other biomolecules involved in cellular signaling pathways, further influencing biochemical reactions.
Cellular Effects
The effects of 1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cell lines, such as MCF7 breast cancer cells, without significantly affecting the cell cycle distribution . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for targeted cancer therapy.
Molecular Mechanism
At the molecular level, 1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active sites of target enzymes, such as carbonic anhydrase isoenzymes . This binding leads to enzyme inhibition, which in turn affects various cellular processes. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products may also have biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, indicating its potential for prolonged therapeutic use.
Dosage Effects in Animal Models
The effects of 1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships are critical considerations in the development of this compound as a potential drug.
Metabolic Pathways
1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . The compound’s effects on metabolic flux and metabolite levels are essential for understanding its overall impact on cellular metabolism. Additionally, its involvement in specific metabolic pathways may influence its therapeutic potential and efficacy.
Transport and Distribution
The transport and distribution of 1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues or cellular compartments can significantly impact its therapeutic effects. Understanding the transport mechanisms and distribution patterns is essential for optimizing its use in clinical settings.
Subcellular Localization
The subcellular localization of 1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the cytoplasm, nucleus, or other subcellular structures can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular distribution of the compound is vital for elucidating its mechanism of action and optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-6-thiophen-2-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-2-12(17-7-1)11-8-13-15(9-10-3-4-10)5-6-16(13)14-11/h1-2,5-8,10H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITRDHMWTFLOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=CC(=N3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


